molecular formula C18H33NO8 B611201 t-Boc-aminooxy-PEG5-propargyl CAS No. 2086688-98-2

t-Boc-aminooxy-PEG5-propargyl

Cat. No. B611201
CAS RN: 2086688-98-2
M. Wt: 391.46
InChI Key: YDTYROCJIYKMDS-UHFFFAOYSA-N
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Description

T-Boc-aminooxy-PEG5-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The propargyl group in t-Boc-aminooxy-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .


Molecular Structure Analysis

The molecular formula of t-Boc-aminooxy-PEG5-propargyl is C18H33NO8 . It has a molecular weight of 391.5 g/mol .


Chemical Reactions Analysis

The propargyl group in t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .


Physical And Chemical Properties Analysis

T-Boc-aminooxy-PEG5-propargyl has a molecular weight of 391.5 g/mol . The molecular formula is C18H33NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Click Chemistry

The propargyl group in t-Boc-aminooxy-PEG5-propargyl is reactive with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage , which is useful in a variety of research applications, including drug delivery and materials science.

Bioconjugation

The t-Boc-aminooxy group can be converted to free aminooxy under mild acidic conditions . The free aminooxy group can then react with an aldehyde or ketone . This makes t-Boc-aminooxy-PEG5-propargyl useful for bioconjugation, a process used to attach two or more molecules together.

Drug Delivery

The hydrophilic PEG spacer in t-Boc-aminooxy-PEG5-propargyl increases solubility in aqueous media . This property is beneficial in drug delivery applications, where solubility can influence the effectiveness of a drug.

Cell Analysis Methods

t-Boc-aminooxy-PEG5-propargyl has applications in cell analysis methods . The compound’s reactivity and solubility properties make it useful in various cell analysis techniques.

Cell and Gene Therapy Solutions

The compound’s properties also make it useful in cell and gene therapy solutions . It can be used in the development of new therapies and in research to understand the mechanisms of existing therapies.

Future Directions

The future directions of t-Boc-aminooxy-PEG5-propargyl could involve further exploration of its potential in drug delivery, given its ability to form stable linkages via Click Chemistry .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYROCJIYKMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-aminooxy-PEG5-propargyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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